

Crystal Structure of d-Camphoric Acid: A Technical Guide

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Compound of Interest

Compound Name: *d-Camphoric acid*

Cat. No.: B196137

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of **d-Camphoric acid**, a vital chiral building block in pharmaceutical and materials science. This document details the experimental protocols for crystal growth and structure determination, presents key crystallographic data in a clear, tabular format, and visualizes the experimental workflow.

Introduction

d-Camphoric acid, with the systematic IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a naturally occurring chiral dicarboxylic acid. Its rigid, stereochemically defined structure makes it an invaluable tool for the synthesis of chiral materials, including metal-organic frameworks (MOFs), and as a resolving agent for racemic mixtures. A thorough understanding of its three-dimensional structure through single-crystal X-ray diffraction is fundamental to leveraging its properties in rational drug design and the engineering of novel crystalline materials.

Experimental Protocols

The determination of the crystal structure of **d-Camphoric acid** involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Single Crystal Growth of d-Camphoric Acid

High-quality single crystals of **d-Camphoric acid** suitable for X-ray diffraction can be grown from an aqueous solution by slow evaporation.

Materials and Equipment:

- **d-Camphoric acid** (purity >99%)
- Deionized water
- Glass beaker
- Hot plate with magnetic stirrer
- Crystallization dish
- Filter paper

Procedure:

- A saturated solution of **d-Camphoric acid** is prepared by dissolving the solid in deionized water at a slightly elevated temperature (approximately 40-50 °C) with continuous stirring until no more solute dissolves.
- The warm, saturated solution is filtered to remove any insoluble impurities.
- The clear filtrate is transferred to a clean crystallization dish.
- The dish is covered with a piece of filter paper, secured with a rubber band, to allow for slow evaporation of the solvent at room temperature.
- The crystallization dish is left undisturbed in a vibration-free environment.
- Colorless, prismatic single crystals typically form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of **d-Camphoric acid** was determined by single-crystal X-ray diffraction.

Instrumentation and Software:

- **Diffractometer:** A Bruker-Nonius CAD4 four-circle diffractometer was utilized for data collection.
- **Radiation Source:** Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) was used.
- **Structure Solution and Refinement Software:** The structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97.

Data Collection and Refinement Parameters:

- **Temperature:** Data was collected at 293(2) K.
- **Crystal Size:** A crystal with dimensions of 0.40 x 0.35 x 0.30 mm was selected for the experiment.
- **Data Collection Method:** ω -2 θ scans were employed.
- **Absorption Correction:** An empirical absorption correction was applied.
- **Hydrogen Atoms:** Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydroxyl hydrogen atoms were located in a difference Fourier map and refined with distance restraints.

Crystallographic Data for **d-Camphoric Acid**

The crystallographic data for **d-Camphoric acid** (CCDC Deposition Number: 205190) is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	C ₁₀ H ₁₆ O ₄
Formula weight	200.23
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁
Unit cell dimensions	a = 7.468(2) Å, α = 90° b = 7.689(2) Å, β = 94.43(3)° c = 9.245(2) Å, γ = 90°
Volume	529.0(2) Å ³
Z	2
Density (calculated)	1.256 Mg/m ³
Absorption coefficient	0.096 mm ⁻¹
F(000)	216
Crystal size	0.40 x 0.35 x 0.30 mm
θ range for data collection	2.73 to 27.50°
Index ranges	-9 ≤ h ≤ 9, -10 ≤ k ≤ 9, -12 ≤ l ≤ 11
Reflections collected	2639
Independent reflections	2403 [R(int) = 0.0216]
Completeness to θ = 27.50°	99.8 %
Absorption correction	Empirical
Max. and min. transmission	0.9717 and 0.9624
Refinement method	Full-matrix least-squares on F ²
Data / restraints / params	2403 / 1 / 128
Goodness-of-fit on F ²	1.053

Final R indices [$I > 2\sigma(I)$]	R1 = 0.0381, wR2 = 0.0988
R indices (all data)	R1 = 0.0435, wR2 = 0.1039
Absolute structure param	-0.1(10)
Largest diff. peak/hole	0.213 and -0.180 e. \AA^{-3}

Table 2: Selected Bond Lengths (Å)

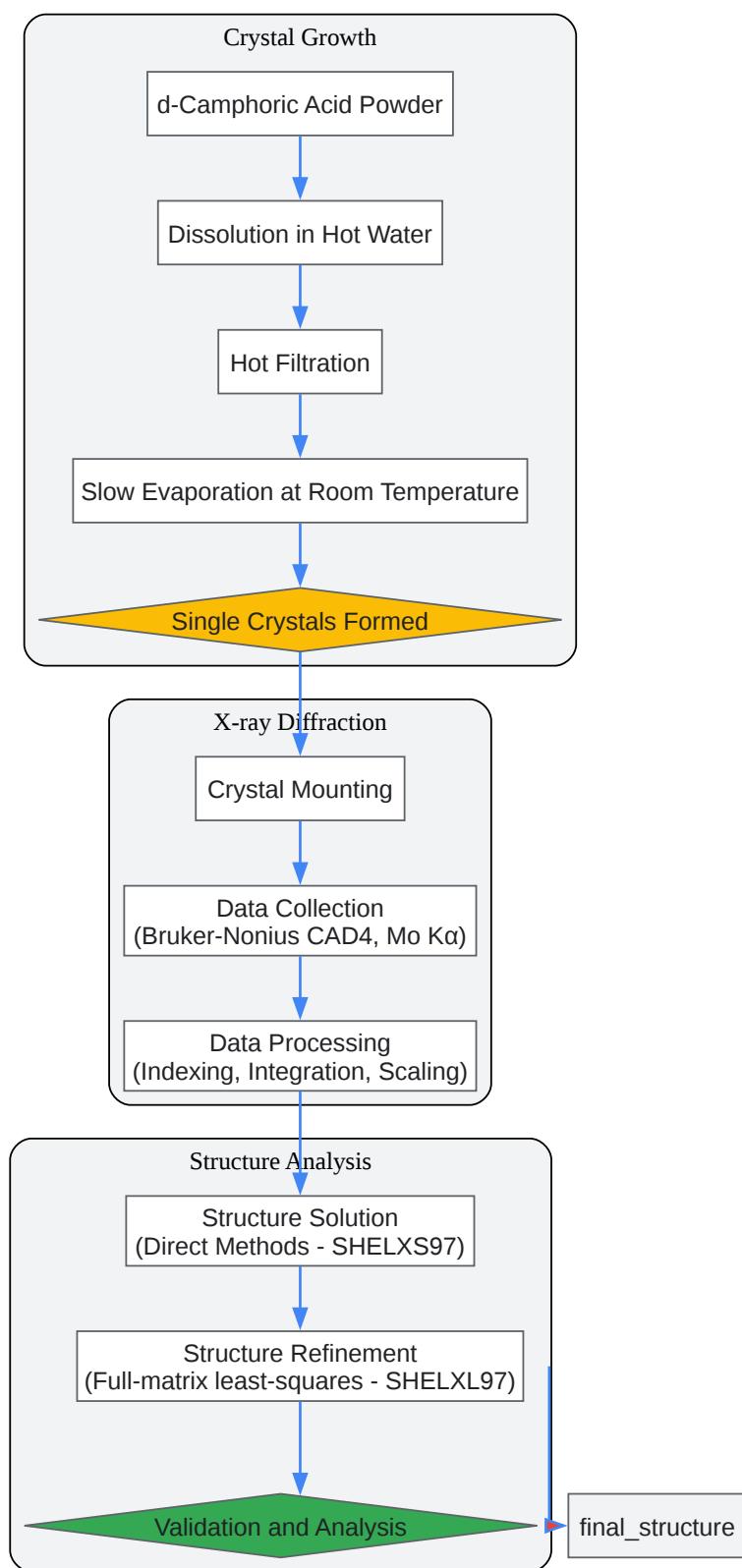
Bond	Length (Å)
O(1)-C(8)	1.315(2)
O(2)-C(8)	1.211(2)
O(3)-C(9)	1.311(2)
O(4)-C(9)	1.216(2)
C(1)-C(2)	1.551(2)
C(1)-C(5)	1.545(2)
C(1)-C(7)	1.543(2)
C(1)-C(9)	1.520(2)
C(2)-C(3)	1.526(2)
C(3)-C(4)	1.527(2)
C(4)-C(5)	1.542(2)
C(4)-C(8)	1.509(2)
C(5)-C(6)	1.536(3)

Table 3: Selected Bond Angles (°)

Atoms	Angle (°)
O(2)-C(8)-O(1)	122.9(2)
O(2)-C(8)-C(4)	122.1(2)
O(1)-C(8)-C(4)	115.0(2)
O(4)-C(9)-O(3)	123.0(2)
O(4)-C(9)-C(1)	121.2(2)
O(3)-C(9)-C(1)	115.8(2)
C(9)-C(1)-C(5)	111.4(2)
C(9)-C(1)-C(7)	109.8(2)
C(5)-C(1)-C(7)	113.1(2)
C(9)-C(1)-C(2)	102.5(1)
C(5)-C(1)-C(2)	103.2(1)
C(7)-C(1)-C(2)	116.1(2)
C(3)-C(2)-C(1)	105.7(2)
C(2)-C(3)-C(4)	105.8(2)
C(8)-C(4)-C(3)	114.3(2)
C(8)-C(4)-C(5)	112.5(2)
C(3)-C(4)-C(5)	102.6(1)
C(6)-C(5)-C(4)	116.2(2)
C(6)-C(5)-C(1)	114.7(2)
C(4)-C(5)-C(1)	102.7(1)

Experimental Workflow Visualization

The following diagram illustrates the key stages in the crystal structure analysis of **d-Camphoric acid**.

[Click to download full resolution via product page](#)*Experimental workflow for the crystal structure analysis of **d-Camphoric acid**.*

Conclusion

This guide has provided a detailed account of the crystal structure analysis of **d-Camphoric acid**. The presented crystallographic data offers a precise three-dimensional model of the molecule, which is essential for its application in stereoselective synthesis and the design of chiral functional materials. The experimental protocols outlined herein serve as a practical reference for researchers in the fields of crystallography, medicinal chemistry, and materials science.

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